TSSK2 Kinase Inhibition: N-(4-Methylphenyl)pyrimidin-2-amine vs. 4-Chloro Analog
In a head-to-head SAR study of 2-anilino-pyrimidines against testis-specific serine/threonine kinase 2 (TSSK2), N-(4-methylphenyl)pyrimidin-2-amine (compound 34) exhibited an IC50 of 690 nM, whereas the 4-chloro-substituted analog (compound 35) demonstrated substantially greater potency with an IC50 of 58 nM [1]. This direct comparison within the same assay platform reveals that the 4-methyl substitution confers approximately 12-fold lower TSSK2 inhibitory activity than the 4-chloro modification, establishing a clear potency gradient that is directly attributable to the para-substituent identity.
| Evidence Dimension | TSSK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 690 ± 140 nM (Compound 34: 4-methylphenyl substitution) |
| Comparator Or Baseline | 58 ± 2 nM (Compound 35: 4-chlorophenyl substitution) |
| Quantified Difference | 12-fold difference in IC50 (690 nM vs. 58 nM) |
| Conditions | In vitro kinase assay; mean ± SEM of ≥3 independent experiments |
Why This Matters
Procurement of N-(4-Methylphenyl)pyrimidin-2-amine over the 4-chloro analog is essential for applications requiring moderate TSSK2 engagement; substituting the wrong analog would introduce a 12-fold potency error and invalidate structure-activity conclusions.
- [1] ChemMedChem. 2017;12(22):1857-1865. Table 4: SAR for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. Compound 34: 690 ± 140 nM; Compound 35: 58 ± 2 nM. View Source
